3-phenylpent-2-enoic acid 3-phenylpent-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733920
InChI: InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

3-phenylpent-2-enoic acid

CAS No.:

Cat. No.: VC15733920

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-phenylpent-2-enoic acid -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 3-phenylpent-2-enoic acid
Standard InChI InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)
Standard InChI Key STAOMSFSFGPGFQ-UHFFFAOYSA-N
Canonical SMILES CCC(=CC(=O)O)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-phenylpent-2-enoic acid is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol [PubChem]. Its IUPAC name is (E)-3-phenylpent-2-enoic acid, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural features include:

  • A conjugated π-system extending from the phenyl ring through the α,β-unsaturated carboxylic acid moiety

  • Stereochemical variability at the double bond (E/Z isomerism)

  • Acid dissociation constant (pKa) typical of α,β-unsaturated acids (~4.5–5.0)

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Melting Point98–102°C (literature)
Boiling Point285°C (estimated)
LogP (Octanol-Water)2.38
SolubilitySlightly soluble in water; soluble in polar organic solvents

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves aldol condensation between benzaldehyde and butyraldehyde derivatives under basic conditions, followed by oxidative workup:

  • Aldol Adduct Formation:
    PhCHO+CH₃(CH₂)₂CHONaOHPh–CH(OH)–CH₂–CH₂–CHO\text{PhCHO} + \text{CH₃(CH₂)₂CHO} \xrightarrow{\text{NaOH}} \text{Ph–CH(OH)–CH₂–CH₂–CHO}

  • Dehydration:
    Aldol adductΔ,H⁺Ph–CH=CH–CH₂–COOH\text{Aldol adduct} \xrightarrow{\Delta, \text{H⁺}} \text{Ph–CH=CH–CH₂–COOH}

  • Purification:
    Recrystallization from ethanol/water mixtures yields >95% purity.

Industrial Manufacturing Considerations

Scale-up challenges include:

  • Minimizing Z-isomer formation during dehydration

  • Catalyst recycling in continuous flow systems

  • Waste management of chromium-based oxidizing agents

Chemical Reactivity Profile

Electrophilic Additions

The α,β-unsaturated system undergoes characteristic reactions:

Reaction TypeReagents/ConditionsProduct
Michael AdditionAmines, thiolsβ-Substituted derivatives
Diels-AlderDienes, heatBicyclic adducts
EpoxidationmCPBAEpoxy acid derivatives

Redox Transformations

  • Reduction:
    3-Ph–CH=CH–COOHH₂/Pd3-Ph–CH₂–CH₂–COOH\text{3-Ph–CH=CH–COOH} \xrightarrow{\text{H₂/Pd}} \text{3-Ph–CH₂–CH₂–COOH}
    (Full hydrogenation yields saturated analog)

  • Oxidation:
    Ozonolysis produces phenylacetic acid and propionic acid fragments.

Industrial and Research Applications

Polymer Chemistry

Serves as:

  • Monomer for conjugated conducting polymers

  • Crosslinking agent in epoxy resins

Pharmaceutical Intermediates

Key precursor for:

  • NSAID derivatives

  • Retinoid analogs

Hazard CategoryPrecautionary Measures
Skin IrritationNitrile gloves, face shield
Respiratory HazardsFume hood, N95 respirator
Environmental ImpactNeutralize wastewater to pH 6–8

Future Research Directions

  • Development of asymmetric synthesis methods for enantiopure forms

  • Structure-activity relationship (SAR) studies for optimized bioactivity

  • Nanocarrier formulations to enhance bioavailability

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